Acetyl-Hirudin (53-65) (sulfated)

Thrombin inhibition Sulfation-dependent binding Hirudin fragments

Acetyl-Hirudin (53-65) (sulfated), or Hirugen, is the gold-standard univalent probe for thrombin exosite I. Its N-terminal acetylation confers aminopeptidase resistance, while the indispensable O-sulfation at Tyr-63 ensures native-like binding affinity (~80% of full hirudin activity). Unlike recombinant hirudins (lepirudin, desirudin) that lack this sulfate group, or bivalent inhibitors that occupy both active site and exosite I, this fragment enables clean mechanistic dissection of exosite I-dependent processes (PAR-1 cleavage, thrombomodulin binding, factor V activation). Essential for X-ray crystallography, SPR, HIT functional assays, and coagulation calibration (2-fold TT prolongation at 2.2 μg/mL). Accept no desulfated substitutes.

Molecular Formula C72H100N14O32S
Molecular Weight 1705.7 g/mol
CAS No. 348603-19-0
Cat. No. B1495770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-Hirudin (53-65) (sulfated)
CAS348603-19-0
Molecular FormulaC72H100N14O32S
Molecular Weight1705.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C72H100N14O32S/c1-6-36(4)60(85-65(106)44(22-27-57(96)97)78-62(103)41(19-24-54(90)91)79-67(108)47(30-38-11-8-7-9-12-38)84-69(110)50(33-59(100)101)76-53(89)34-74-61(102)49(32-58(98)99)75-37(5)87)71(112)86-28-10-13-51(86)70(111)80-43(21-26-56(94)95)63(104)77-42(20-25-55(92)93)64(105)83-48(31-39-14-16-40(17-15-39)118-119(115,116)117)68(109)82-46(29-35(2)3)66(107)81-45(72(113)114)18-23-52(73)88/h7-9,11-12,14-17,35-36,41-51,60H,6,10,13,18-34H2,1-5H3,(H2,73,88)(H,74,102)(H,75,87)(H,76,89)(H,77,104)(H,78,103)(H,79,108)(H,80,111)(H,81,107)(H,82,109)(H,83,105)(H,84,110)(H,85,106)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H,115,116,117)/t36-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,60+/m1/s1
InChIKeyDEPIXTAAZOCKCV-REWSTJKWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-Hirudin (53-65) (Sulfated) CAS 348603-19-0: C-Terminal Sulfated Hirudin Fragment for Thrombin Exosite I Research


Acetyl-Hirudin (53-65) (sulfated), also known as Hirugen, is a synthetic 13-residue peptide corresponding to the C-terminal tail (residues 53-65) of the natural anticoagulant hirudin, with N-terminal acetylation and a critical O-sulfated tyrosine at position 63 [1]. This fragment contains 7 of the 12 acidic residues found in native hirudin and functions as a univalent thrombin inhibitor, binding specifically to the anion-binding exosite I of α-thrombin without engaging the catalytic active site [2]. Unlike full-length bivalent inhibitors (native hirudin, lepirudin, desirudin, bivalirudin) that occupy both the active site and exosite I, this fragment enables exosite-specific mechanistic interrogation [3].

Why Generic Substitution of Acetyl-Hirudin (53-65) (Sulfated) with Unsulfated or Recombinant Hirudin Analogs Compromises Experimental Validity


Generic substitution fails because the sulfated tyrosine residue at position 63 is the critical molecular determinant of high-affinity exosite I binding. Recombinant hirudins (lepirudin, desirudin) lack this sulfate group entirely, resulting in altered binding kinetics and differential immunoreactivity [1]. Desulfated C-terminal fragments exhibit substantially reduced anticoagulant potency, with sulfated analogs retaining approximately 80% of native hirudin activity compared to markedly diminished activity in unsulfated counterparts [2]. The N-terminal acetylation further distinguishes this compound by conferring enhanced stability against aminopeptidase degradation relative to non-acetylated fragments. For experimental designs requiring exosite I-specific binding without active site engagement, full-length bivalent inhibitors are mechanistically unsuitable as they simultaneously occupy both binding loci, confounding interpretation of exosite-dependent phenomena.

Quantitative Comparative Evidence: Acetyl-Hirudin (53-65) (Sulfated) Performance Metrics vs Structural Analogs and Clinical Anticoagulants


Sulfated vs Unsulfated C-Terminal Fragments: Differential Thrombin Exosite I Binding Affinity and Functional Anticoagulant Activity

The O-sulfation of tyrosine at position 63 is essential for high-affinity binding to thrombin exosite I and full anticoagulant activity. Hirudin fragment 51-65 lacking sulfation exhibits an IC50 of 6.0 μM for fibrinogen cleavage inhibition at 1 μM thrombin [1]. In contrast, sulfated C-terminal fragments retain approximately 80% of native hirudin activity, whereas desulfated analogs show substantially reduced potency [2]. The sulfate group contributes strong electrostatic interactions with the anion-binding exosite I that are absent in recombinant hirudins (lepirudin, desirudin), which are desulfated at this position [3].

Thrombin inhibition Sulfation-dependent binding Hirudin fragments Exosite I

Sulfated Hirudin Peptide (Residues 53-64) vs Heparin: Platelet Aggregation Inhibition and HIT Safety Profile

A synthetic sulfated dodecapeptide modeled on hirudin residues 53-64 (BG8865, structurally analogous to Acetyl-Hirudin 53-65 sulfated) demonstrated IC50 of 0.72 μg/mL for inhibition of thrombin-induced platelet aggregation at 0.25 U/mL thrombin [1]. Critically, anticoagulant-equivalent doses of the hirudin peptide showed no effect on platelets from patients with heparin-induced thrombocytopenia (HIT), whereas heparin induced significant aggregation and thromboxane A2 generation in the same patient samples [1]. The peptide exhibits AT-III independence and insensitivity to PF4 neutralization — key differentiators from heparin [1].

Platelet aggregation Heparin-induced thrombocytopenia Direct thrombin inhibition Anticoagulant safety

Plasma Coagulation Time Prolongation: Dose-Response Quantification of Sulfated C-Terminal Hirudin Fragment

The sulfated dodecapeptide corresponding to hirudin residues 53-64 (BG8865) prolonged thrombin time (TT) in human plasma by 2-fold at 2.2 μg/mL and 3-fold at 4.1 μg/mL [1]. The peptide also elevated activated partial thromboplastin time (APTT) and prothrombin time (PT) in a dose-dependent manner, with TT being the most sensitive assay parameter [1]. This quantitative dose-response profile provides a benchmark for researchers using Acetyl-Hirudin (53-65) (sulfated) in plasma-based coagulation studies.

Coagulation assays Thrombin time APTT Dose-response

Mechanistic Differentiation: Univalent Exosite I-Only Inhibition vs Bivalent Active Site + Exosite I Blockade

Acetyl-Hirudin (53-65) (sulfated) functions as a univalent inhibitor, binding exclusively to thrombin exosite I without occupying the catalytic active site [1]. This contrasts with bivalent inhibitors (native hirudin, lepirudin, desirudin, bivalirudin) that simultaneously engage both the active site (via N-terminal domain) and exosite I (via C-terminal domain) [2]. The C-terminal fragment's binding to exosite I induces a conformational change in thrombin [3] and protects thrombin against cleavage by trypsin and pancreatic elastase [4], while leaving the active site accessible for substrate interactions — a critical feature for studies examining exosite I-dependent processes.

Thrombin exosite I Mechanism of action Bivalent inhibitors Fragment-based probes

Synthetic C-Terminal Fragment vs Recombinant Full-Length Hirudins: Immunoreactivity and Structural Homogeneity

Recombinant hirudins (lepirudin, desirudin) differ from natural sulfated hirudin in two key respects: absence of the Tyr-63 sulfate group and presence of single amino acid substitutions (lepirudin: Leu for Ile at N-terminus; desirudin: Val-Val substitution) [1]. Immunoblot studies demonstrate that natural sulfated hirudin exhibits approximately 2-fold higher band density with anti-hirudin antibodies compared to recombinant desulfated forms, and displays distinct multimeric patterns (mono-, di-, and tetra-meric) versus primarily monomeric/dimeric patterns for recombinants [2]. Lepirudin-treated patients develop anti-hirudin antibodies in 45% of cases, potentially altering pharmacokinetics [3].

Immunogenicity Recombinant proteins Synthetic peptides Assay interference

High-Value Application Scenarios for Acetyl-Hirudin (53-65) (Sulfated) CAS 348603-19-0 in Coagulation Research


Thrombin Exosite I Structural Biology and Binding Studies

Use as a molecular probe for X-ray crystallography, NMR spectroscopy, and surface plasmon resonance studies examining thrombin exosite I conformational dynamics and ligand interactions. The fragment's univalent binding profile (exosite I only, active site unoccupied) enables isolation of exosite I-specific conformational changes without confounding active site occupancy signals [1]. Sulfated Tyr-63 provides native-like electrostatic interactions essential for accurate binding energy calculations [2].

Exosite I-Dependent Thrombin Functions: Factor V Activation and PAR-1 Signaling

Deploy as a selective exosite I blocking agent to dissect thrombin's exosite-dependent functions (factor V activation, thrombomodulin binding, PAR-1 receptor cleavage) from catalytic activity. Unlike bivalent inhibitors that block both loci, this fragment permits active site accessibility while specifically occluding exosite I, enabling clean mechanistic dissection [3].

Heparin-Induced Thrombocytopenia (HIT) Research Models

Employ as a heparin-independent anticoagulant control in platelet aggregation studies involving HIT patient samples. Evidence shows sulfated hirudin peptide induces no platelet aggregation in HIT patients at anticoagulant-equivalent doses, whereas heparin triggers significant aggregation and TXA2 generation in the same samples [4]. Critical for establishing baseline thrombin inhibition in HIT functional assays.

Plasma-Based Coagulation Assay Standardization and Calibration

Utilize as a calibration standard for thrombin time (TT), APTT, and PT assays in research settings requiring defined exosite I inhibition. The documented dose-response profile (2-fold TT prolongation at 2.2 μg/mL; 3-fold at 4.1 μg/mL) provides quantitative reference points for inter-laboratory standardization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl-Hirudin (53-65) (sulfated)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.